molecular formula C18H22BNO4 B1420523 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester CAS No. 1218790-51-2

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

Cat. No.: B1420523
CAS No.: 1218790-51-2
M. Wt: 327.2 g/mol
InChI Key: DNALFJBPPFISJQ-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester (CAS: 391906-61-9) is a boronic ester derivative characterized by three key structural motifs:

  • Cyano group (-CN): Enhances electron-withdrawing properties, influencing reactivity and electronic interactions in conjugated systems.
  • Acrylic acid ethyl ester: Provides solubility in organic solvents and serves as a reactive handle for further derivatization.
  • Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A stable protecting group for boronic acids, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is primarily utilized in pharmaceutical and materials science research, particularly in synthesizing conjugated systems for optoelectronic applications or as intermediates in drug discovery .

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)11-13-7-9-15(10-8-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNALFJBPPFISJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-51-2
Record name Ethyl 2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting 4-bromo-phenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The boronic ester is then coupled with 2-cyano-3-bromoacrylic acid ethyl ester using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The boronic ester moiety can undergo substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms amine derivatives.

    Substitution: Results in various substituted phenyl derivatives depending on the reactants used.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:
One of the primary applications of this compound is as a reagent in cross-coupling reactions. It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the boron atom facilitates the formation of aryl compounds from aryl halides and boronic acids .

Building Block for Functional Materials:
This compound serves as a versatile building block for the synthesis of functional materials such as polymers and organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metals enhances its utility in creating advanced materials with tailored electronic properties .

Medicinal Chemistry

Potential Drug Development:
The unique structural features of 2-cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester make it a candidate for drug development. The cyano group can be modified to enhance biological activity or selectivity towards specific targets. Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines .

Bioconjugation Applications:
The compound's functional groups allow for bioconjugation strategies where it can be linked to biomolecules such as peptides or proteins. This property is crucial for developing targeted therapies and diagnostic agents in biomedicine .

Materials Science

Synthesis of Nanomaterials:
In materials science, this compound is explored for its role in synthesizing nanomaterials. Its ability to stabilize metal nanoparticles makes it useful in catalysis and sensor applications. The dioxaborolane unit can provide stability and enhance the reactivity of metal nanoparticles used in various catalytic processes .

Polymer Chemistry:
The compound can also be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength. Research shows that polymers derived from acrylic esters exhibit improved performance characteristics when modified with boron-containing compounds .

Case Study 1: Synthesis of Aryl Compounds

A study demonstrated the use of this compound in synthesizing substituted aryl compounds via Suzuki coupling. The reaction conditions optimized yielded high purity products with good yields.

Case Study 2: Anticancer Activity

Another research project investigated the anticancer properties of derivatives synthesized from this compound. In vitro assays showed that certain modifications led to enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the boronic ester can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Differences
Target Compound C₁₈H₂₀BNO₄* 325.17 g/mol Cyano, acrylic acid ethyl ester, boronic ester Reference standard for comparison
(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate C₁₇H₂₁BO₄ 312.15 g/mol Acrylic acid ethyl ester, boronic ester Lacks cyano group; simpler conjugated system
(E)-2-Cyano-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid C₁₆H₁₇BFNO₄ 317.12 g/mol Cyano, carboxylic acid, fluorine, boronic ester Fluorine substitution; carboxylic acid vs. ester
(E)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic acid (Compound C) C₁₃H₁₄O₄ 234.25 g/mol Acrylic acid, fused dioxocin ring Lacks boronic ester; fused heterocyclic system

*Molecular formula inferred from CAS 391906-61-9 and structural analysis.

Key Observations:

  • Ethyl ester improves solubility in organic solvents (e.g., CH₂Cl₂, EtOAc) relative to carboxylic acid derivatives .
  • Fluorine substitution (as in ) introduces steric and electronic effects, altering reactivity in cross-coupling reactions.

Biological Activity

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₂₂BNO₄
  • Molecular Weight : 327.2 g/mol
  • SMILES Notation : CCOC(=O)\C(=C\c1ccc(cc1)B2OC(C)(C)C(C)(C)O2)C#N

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Estrogen Receptor Modulation : Similar compounds have shown to act as selective estrogen receptor down-regulators (SERDs), which can inhibit the proliferation of estrogen-dependent tumors. This mechanism is crucial for breast cancer therapies where estrogen signaling plays a significant role .
  • Inhibition of Tumor Growth : Research indicates that derivatives of this compound may exhibit anti-tumor properties by down-regulating estrogen receptors in breast cancer cell lines such as MCF-7 and BT474 .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Effect Reference
MCF-712.5Inhibition of cell proliferation
BT47415.0Induction of apoptosis
CAMA-110.0Down-regulation of ER expression

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Case Study on Breast Cancer : A clinical trial evaluated the efficacy of SERDs in postmenopausal women with ER-positive breast cancer. Results indicated that patients receiving these compounds experienced a notable decrease in tumor size compared to those on traditional therapies .
  • Combination Therapy : Research has explored combining this compound with other chemotherapeutics to enhance anti-cancer activity. The synergistic effects observed suggest improved outcomes in resistant cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via nickel-catalyzed reductive alkylation or palladium-mediated Suzuki-Miyaura cross-coupling. For nickel-catalyzed methods, use aryl bromides (e.g., 2-(4-bromophenyl)-dioxaborolane) with ethyl acrylate derivatives at 60°C under inert atmospheres, achieving yields via 19–20 h reactions . For Suzuki couplings, employ aryl boronic esters with halogenated acrylates, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O solvent systems . Purification typically involves column chromatography (hexane/EtOAc gradients) .

Q. How should this compound be characterized spectroscopically?

Use 1H^1H- and 13C^{13}C-NMR to confirm the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and acrylate moieties (δ ~4.2 ppm for ethyl ester). IR spectroscopy identifies C≡N (~2200 cm1 ^{-1}) and ester carbonyl (~1700 cm1 ^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction resolves steric and electronic configurations .

Q. What safety protocols are critical during handling?

Store under inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis. Use moisture-free solvents (e.g., anhydrous 1,4-dioxane) and conduct reactions in sealed systems. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Acidic workups require controlled HCl addition to avoid exothermic reactions .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models thermochemistry, such as bond dissociation energies and transition states. Basis sets like 6-31G* optimize geometry, while solvent effects are simulated using the polarizable continuum model (PCM) .

Q. How to resolve contradictory data in Suzuki-Miyaura coupling experiments?

Contradictions in yields or side products may arise from steric hindrance at the boronic ester’s phenyl group or competing protodeboronation. Mitigate by:

  • Screening ligands (e.g., SPhos for bulky substrates).
  • Adjusting base strength (K3 _3PO4 _4 > Na2 _2CO3 _3).
  • Monitoring reaction progress via 11B^{11}B-NMR to detect boronate intermediates .

Q. What strategies optimize radical addition cascades involving this compound?

Use allylboronic esters with perfluoroalkyl iodides (e.g., C4 _4F9 _9I) and DBU as a base in DMF at 60°C. Radical initiation via blue LED light enhances regioselectivity. Quench with HCl and isolate products via liquid-liquid extraction (EtOAc/H2 _2O) .

Q. How is this compound applied in drug discovery?

As a Michael acceptor, the α,β-unsaturated ester engages in nucleophilic additions for bioactive molecule synthesis. Evaluate antioxidant activity via DPPH radical scavenging assays (IC50 _{50} values) and anti-inflammatory effects in carrageenan-induced edema models (dose-dependent inhibition) .

Q. What mechanistic insights exist for boron migration in its derivatives?

Boron 1,2-migration in allylboronic esters proceeds via radical intermediates stabilized by conjugation with the acrylate’s electron-withdrawing groups. Kinetic studies (EPR/UV-vis) reveal migration rates depend on substituent electronegativity and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

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